CNS Progression-Free Survival (PFS) Superiority over Gefitinib in First-Line EGFR-Mutated NSCLC
In the randomized phase III FURLONG trial (NCT03787992), alflutinib demonstrated significantly longer CNS progression-free survival (PFS) compared to gefitinib in patients with EGFR-mutated NSCLC and CNS metastases [1]. The median CNS PFS was 20.8 months for alflutinib versus 9.8 months for gefitinib, with a hazard ratio (HR) of 0.40 (95% CI: 0.23-0.71; p=0.0011) [1]. This represents a 60% reduction in the risk of CNS progression or death.
| Evidence Dimension | CNS progression-free survival |
|---|---|
| Target Compound Data | Median 20.8 months |
| Comparator Or Baseline | Gefitinib: Median 9.8 months |
| Quantified Difference | HR 0.40; p=0.0011 |
| Conditions | Phase III randomized double-blind trial (FURLONG); first-line treatment; 80 mg/day alflutinib vs 250 mg/day gefitinib; patients with asymptomatic CNS metastases |
Why This Matters
Superior CNS PFS is a critical differentiator for scientific selection in research involving brain metastases, as it directly quantifies the compound's ability to delay intracranial disease progression.
- [1] Chen G, Wang X, Liu Y, et al. Central nervous system efficacy of furmonertinib versus gefitinib in patients with non–small cell lung cancer with epidermal growth factor receptor mutations: Results from FURLONG study. J Clin Oncol. 2022;40(16_suppl):9101. View Source
